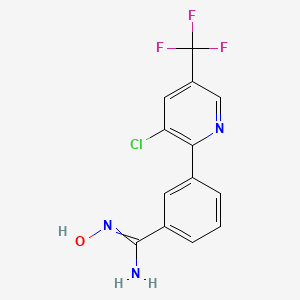

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide (3-CFM-BZ) is a novel synthetic compound that has emerged as an important tool for scientists in the fields of organic chemistry and biochemistry. This compound is known for its unique properties, such as its ability to act as an inhibitor of enzymes, its ability to bind with certain proteins, and its ability to interfere with metabolic pathways. 3-CFM-BZ has been used in a variety of scientific research applications, including the study of drug metabolism, protein-protein interactions, and cancer research.

Aplicaciones Científicas De Investigación

Crystallographic Analysis and Molecular Interactions

The compound 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, a derivative of the title compound, has been studied for its crystallographic properties. This compound, known as the fungicide fluazinam, exhibits distinct molecular interactions in its crystal form. Specifically, the dihedral angle between the pyridine and benzene ring planes is significant, and the crystal structure features unique N-H...F hydrogen bonds, C-Cl...π, and N-O...π interactions, forming a three-dimensional network (Youngeun Jeon et al., 2013).

Synthesis and Chemical Properties

The title compound's derivatives are integral in the synthesis of various chemical structures. For instance, its role in the synthesis of Pyrazolo[1,5‐a]Pyridines via Azirines has been documented. This process involves the interaction of 2-Chloro-5-(trifluoromethyl)pyridine with other chemicals, demonstrating the compound's utility in creating complex heterocycles (Stephen N. Greszler & K. Stevens, 2009).

Role in Forming Pyrazolines and Pyrazoles

The compound plays a crucial role in the formation and transformation of various pyrazoline and pyrazole derivatives. A study demonstrates the thermal elimination process to form pyrazoles from 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles, indicating its potential in synthesizing complex fluorine-containing compounds (Shiv P. Singh et al., 1999).

Photophysical Properties in Lanthanide Complexes

The ligand 2,6-bis(1-methylbenzimidazol-2-yl)pyridine, related to the title compound, has been explored for its interaction with lanthanide ions. These complexes, when used with lanthanide ions, exhibit interesting photophysical properties, suggesting their use in forming luminescent structures (C. Piguet et al., 1993).

Application in Polyimide Synthesis

A derivative of the title compound has been used in the synthesis of soluble polyimides, indicating its utility in material science. This process involved polycondensation with aromatic dianhydrides, leading to polyimides with notable solubility and thermal stability, important for industrial applications (Shujiang Zhang et al., 2007).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .

Pharmacokinetics

An advanced analogue of a similar series was found to have in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles .

Result of Action

The compound’s action results in the attenuation of secondary metabolism and thwarts bacterial growth . It is also thought to inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .

Propiedades

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3O/c14-10-5-9(13(15,16)17)6-19-11(10)7-2-1-3-8(4-7)12(18)20-21/h1-6,21H,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLNLWQGSRJODS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=NO)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide | |

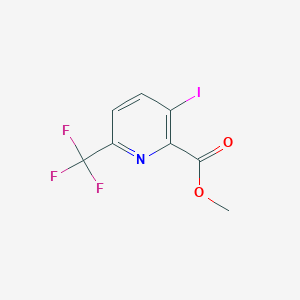

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

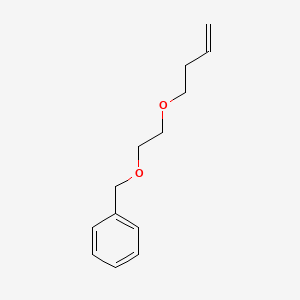

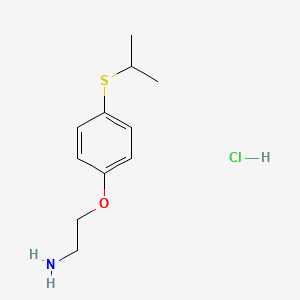

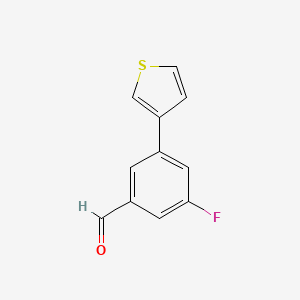

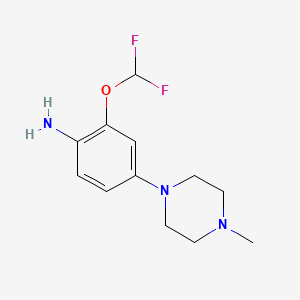

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)

![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)